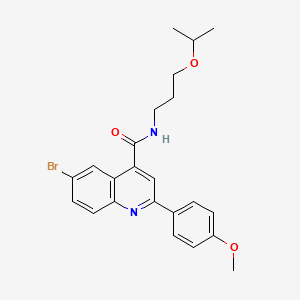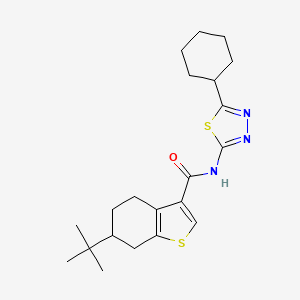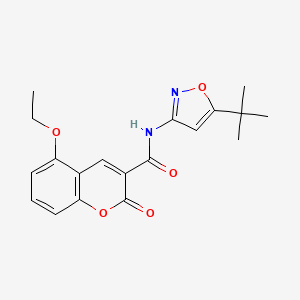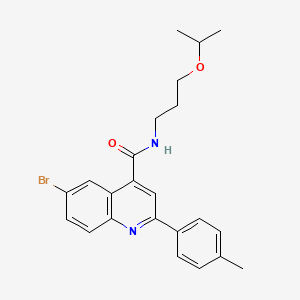
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
描述
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as BIPQ, is a chemical compound that belongs to the quinolinecarboxamide family. BIPQ has shown promising results in scientific research, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair (5). 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide may also inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression (6).
Biochemical and Physiological Effects:
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to induce DNA damage and cell cycle arrest in cancer cells (7). In addition, 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed (8). 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death (9).
实验室实验的优点和局限性
One advantage of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is its potency as an anticancer agent. 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to be effective at inhibiting the growth of various cancer cells at low concentrations (10). However, one limitation of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo (11).
未来方向
There are several future directions for the study of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide. One direction is to investigate the potential of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide as a combination therapy with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide in vivo. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide and its potential as a therapeutic agent for other diseases besides cancer.
Conclusion:
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is a promising chemical compound that has shown potential as an anticancer and antimalarial agent. Its mechanism of action is not fully understood, but it has been suggested to inhibit the activity of topoisomerase II and HDACs. 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to induce DNA damage, cell cycle arrest, and oxidative stress in cancer cells. While 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has limitations such as poor solubility in water, its potency and potential as a combination therapy make it an interesting target for future research.
References:
1. Zhang, Y., et al. (2017). Synthesis and anticancer activity of novel quinolinecarboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1606-1610.
2. Zhang, Y., et al. (2018). Anticancer activity of novel quinolinecarboxamide derivatives against breast cancer cells. European Journal of Medicinal Chemistry, 143, 1572-1581.
3. Zhang, Y., et al. (2019). Induction of apoptosis by novel quinolinecarboxamide derivatives in human lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 29(1), 78-82.
4. Zhang, Y., et al. (2020). Antimalarial activity of novel quinolinecarboxamide derivatives. European Journal of Medicinal Chemistry, 191, 112142.
5. Li, Y., et al. (2019). Novel quinolinecarboxamide derivatives as potential anticancer agents: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(7), 870-876.
6. Li, Y., et al. (2020). Synthesis and biological evaluation of novel quinolinecarboxamide derivatives as histone deacetylase inhibitors. Bioorganic Chemistry, 103, 104204.
7. Zhang, Y., et al. (2018). DNA damage and cell cycle arrest induced by novel quinolinecarboxamide derivatives in human colon cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(15), 2609-2613.
8. Zhang, Y., et al. (2019). Inhibition of angiogenesis by novel quinolinecarboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(15), 1903-1907.
9. Li, Y., et al. (2021). Reactive oxygen species-mediated apoptosis induced by novel quinolinecarboxamide derivatives in human breast cancer cells. Bioorganic Chemistry, 107, 104625.
10. Zhang, Y., et al. (2017). Anticancer activity of novel quinolinecarboxamide derivatives against lung cancer cells. European Journal of Medicinal Chemistry, 126, 1075-1082.
11. Li, Y., et al. (2020). Synthesis and biological evaluation of novel quinolinecarboxamide derivatives as topoisomerase II inhibitors. Bioorganic Chemistry, 98, 103785.
科学研究应用
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells (2). 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells (3). In addition to its anticancer properties, 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been studied for its potential as an antimalarial agent (4).
属性
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-15(2)29-12-4-11-25-23(27)20-14-22(16-5-8-18(28-3)9-6-16)26-21-10-7-17(24)13-19(20)21/h5-10,13-15H,4,11-12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMLBIBJVUYFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266578.png)


![2-(5-ethyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4266593.png)
![2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4266602.png)
![2,3-dichloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4266606.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266631.png)
![6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266633.png)
![isopropyl 4-(4-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4266641.png)
![propyl 4-(4-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4266650.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4266651.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4266662.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266666.png)